
4-(Benzylamino)-5-chloropyridine-3-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzylamino)-5-chloropyridine-3-sulfonic acid is a heterocyclic aromatic compound that contains a pyridine ring substituted with a benzylamino group at the 4-position, a chlorine atom at the 5-position, and a sulfonic acid group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-5-chloropyridine-3-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 5-chloropyridine-3-sulfonic acid to introduce a nitro group at the 4-position.
Reduction: The reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzylamino)-5-chloropyridine-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl derivatives.
Reduction: The benzylamino group can be reduced to a primary amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfonyl chlorides or sulfonamides.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Benzylamino)-5-chloropyridine-3-sulfonic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(Benzylamino)-5-chloropyridine-3-sulfonic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylamino group can form hydrogen bonds or hydrophobic interactions with target proteins, while the sulfonic acid group can enhance solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-5-chloropyridine-3-sulfonic acid: Similar structure but lacks the benzyl group.
4-(Methylamino)-5-chloropyridine-3-sulfonic acid: Similar structure but has a methyl group instead of a benzyl group.
5-Chloropyridine-3-sulfonic acid: Lacks the amino and benzyl groups.
Uniqueness
4-(Benzylamino)-5-chloropyridine-3-sulfonic acid is unique due to the presence of the benzylamino group, which can enhance its interactions with biological targets and improve its solubility and stability compared to similar compounds.
Propiedades
Fórmula molecular |
C12H11ClN2O3S |
|---|---|
Peso molecular |
298.75 g/mol |
Nombre IUPAC |
4-(benzylamino)-5-chloropyridine-3-sulfonic acid |
InChI |
InChI=1S/C12H11ClN2O3S/c13-10-7-14-8-11(19(16,17)18)12(10)15-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15)(H,16,17,18) |
Clave InChI |
HAUOLPINPLVBQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=C(C=NC=C2S(=O)(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


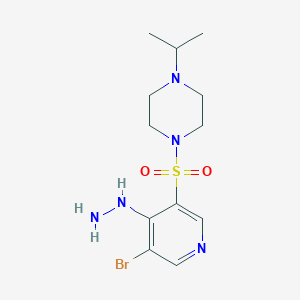

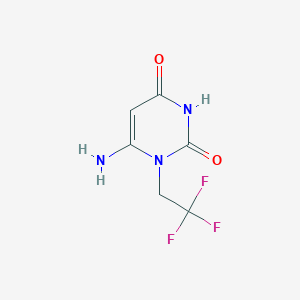
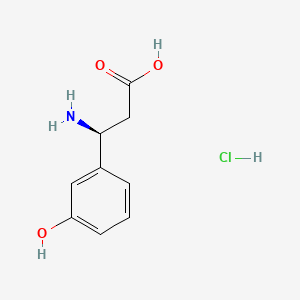
![4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid](/img/structure/B15060923.png)

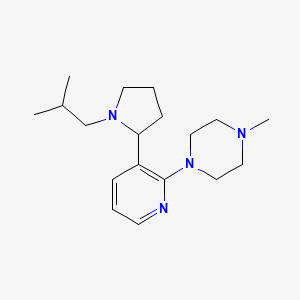
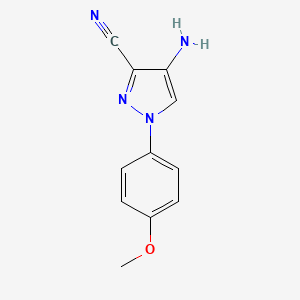

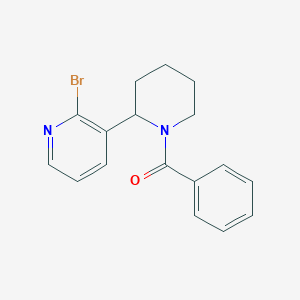
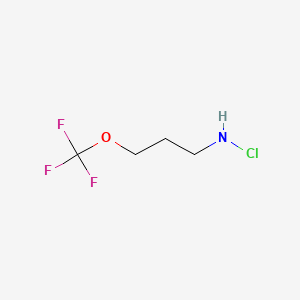


![[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine](/img/structure/B15060978.png)
